molecular formula C14H14ClN3S2 B2863953 N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034496-26-7

N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2863953
CAS No.: 2034496-26-7
M. Wt: 323.86
InChI Key: NHSLBLXSUVUHKP-UHFFFAOYSA-N
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Description

N-(4-Methylpyridin-3-yl)-4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a 4-methylpyridin-3-yl amine group at position 2 and a 4-methylthiophen-2-yl moiety at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-9-5-13(18-7-9)12-8-19-14(17-12)16-11-6-15-4-3-10(11)2;/h3-8H,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSLBLXSUVUHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the 2-aminothiazole family, which is characterized by diverse substitutions influencing electronic, steric, and biological properties. Key structural analogs include:

Compound Name Substituents (Thiazole Positions) Key Features Reference ID
4-(4-Methoxyphenyl)thiazol-2-amine 4-(4-MeO-phenyl), 2-NH2 Methoxy group enhances electron density; lower melting point (237°C)
N-(5-Bromothiazol-2-yl)acetamide 5-Br, 2-NHCOCH3 Bromine substitution increases molecular weight and potential bioactivity
4-(Pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine 4-Pyridinyl, 2-NH-(m-tolyl) Pyridine ring introduces basicity; similarity score 0.63 vs. target
N-(4-Methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride 4-Me-thiophen, 2-NH-(4-Me-pyridin-3-yl) Methyl groups enhance lipophilicity; hydrochloride improves solubility Target

Key Observations :

  • Electron-Donating Groups (e.g., -OMe, -Me) : Compounds like 4-(4-Methoxyphenyl)thiazol-2-amine () exhibit lower melting points (237°C) compared to halogenated derivatives (e.g., 295°C for chlorophenyl analogs) due to reduced intermolecular forces .
  • Salt Formation : Hydrochloride salts (e.g., 4-(4-Methoxyphenyl)thiazol-2-amine hydrochloride) show enhanced aqueous solubility compared to free bases .

Comparison with Target Compound :

  • The target compound’s synthesis likely involves cyclization of a ketone (e.g., 4-methylthiophen-2-yl acetophenone) with thiourea, followed by amine substitution and salt formation. Expected yields align with analogs (50–70%) .

Physical and Spectral Properties

  • Melting Points : Chlorophenyl-substituted thiazoles (e.g., 11c in ) exhibit higher melting points (295°C) due to stronger halogen-based intermolecular forces, whereas methoxy or methyl groups reduce melting points (e.g., 237°C for 11b) .
  • Spectroscopy : IR and NMR data () confirm thiazole ring formation (C=S stretch at ~1250 cm⁻¹) and substituent environments (e.g., pyridine protons at δ 8.5–9.0 ppm) .

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